molecular formula C26H26N2 B14193466 4,4'-(Azulene-1,3-diyl)bis(N,N-dimethylaniline) CAS No. 862421-91-8

4,4'-(Azulene-1,3-diyl)bis(N,N-dimethylaniline)

Katalognummer: B14193466
CAS-Nummer: 862421-91-8
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: RZERUQRUJWTLLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis[4-(dimethylamino)phenyl]azulene is an organic compound known for its unique structural and electronic properties. It features two dimethylamino groups attached to phenyl rings, which are further connected to an azulene core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[4-(dimethylamino)phenyl]azulene typically involves the following steps:

    Formation of the Azulene Core: The azulene core can be synthesized through various methods, including the cyclization of appropriate precursors.

    Attachment of Dimethylamino Groups: The dimethylamino groups are introduced through electrophilic aromatic substitution reactions, where dimethylamine acts as the nucleophile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis[4-(dimethylamino)phenyl]azulene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced azulene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced azulene derivatives.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Bis[4-(dimethylamino)phenyl]azulene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,3-Bis[4-(dimethylamino)phenyl]azulene involves its interaction with molecular targets through its electron-donating dimethylamino groups and the electron-withdrawing azulene core. This interaction can modulate the electronic properties of the compound, making it suitable for various applications in organic electronics and chemical sensing .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Bis[4-(dimethylamino)phenyl]azulene is unique due to its azulene core, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in the field of organic electronics and chemical sensing.

Eigenschaften

CAS-Nummer

862421-91-8

Molekularformel

C26H26N2

Molekulargewicht

366.5 g/mol

IUPAC-Name

4-[3-[4-(dimethylamino)phenyl]azulen-1-yl]-N,N-dimethylaniline

InChI

InChI=1S/C26H26N2/c1-27(2)21-14-10-19(11-15-21)25-18-26(24-9-7-5-6-8-23(24)25)20-12-16-22(17-13-20)28(3)4/h5-18H,1-4H3

InChI-Schlüssel

RZERUQRUJWTLLJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C4=CC=C(C=C4)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.